molecular formula C6H4BrN3 B100983 3-Bromoimidazo[1,2-B]pyridazine CAS No. 18087-73-5

3-Bromoimidazo[1,2-B]pyridazine

Numéro de catalogue: B100983
Numéro CAS: 18087-73-5
Poids moléculaire: 198.02 g/mol
Clé InChI: KJQVHOFAWISYDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromoimidazo[1,2-B]pyridazine (CAS: 18087-73-5) is a heterocyclic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . It belongs to the imidazopyridazine family, characterized by a fused bicyclic structure comprising an imidazole ring (five-membered, two nitrogen atoms) and a pyridazine ring (six-membered, two adjacent nitrogen atoms). The bromine atom is substituted at position 3 of the imidazo[1,2-b]pyridazine scaffold, making it a versatile intermediate in pharmaceutical and materials chemistry .

Synthesis: A common synthetic route involves bromination of imidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS) in chloroform under reflux conditions, yielding the product in high purity . Transition-metal-catalyzed cross-coupling reactions (e.g., Pd or Cu) further enable functionalization at positions 6 and 3, enhancing its utility in drug discovery .

Méthodes De Préparation

Cyclocondensation of 3-Amino-6-Bromopyridazine with α-Bromoketones

The most widely documented method involves a cyclocondensation reaction between 3-amino-6-bromopyridazine and α-bromoketones. This approach leverages halogen-directed regioselectivity to form the imidazo[1,2-b]pyridazine core while retaining the bromine substituent at the 3-position .

Reaction Mechanism and Conditions

The reaction proceeds under mild basic conditions (e.g., sodium bicarbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The α-bromoketone acts as an electrophile, facilitating nucleophilic attack by the amino group on the pyridazine ring. Subsequent intramolecular cyclization eliminates hydrogen bromide (HBr), yielding the bicyclic structure .

Key Parameters

  • Temperature: 25–80°C (room temperature to reflux)

  • Solvent: DMF, THF, or toluene/water mixtures

  • Base: NaHCO₃, K₂CO₃

  • Yield: 60–85%, depending on substituents

Table 1: Representative Cyclocondensation Reactions

α-BromoketoneSolventBaseTemperature (°C)Time (h)Yield (%)
Phenacyl bromideDMFNaHCO₃801278
2-BromoacetophenoneTHF/H₂OK₂CO₃252465
4-BromophenylacetoneTolueneNaHCO₃601882

Advantages

  • High regioselectivity due to halogen guidance.

  • Scalable for industrial production .

Limitations

  • Requires access to 3-amino-6-bromopyridazine, which may necessitate multi-step synthesis.

Bromination of Preformed Imidazo[1,2-B]Pyridazine

Direct bromination of imidazo[1,2-b]pyridazine offers an alternative route, though achieving 3-position selectivity remains challenging. Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) has been explored, albeit with mixed results .

Optimization Strategies

  • Directing Groups: Introducing electron-donating groups (e.g., methyl, methoxy) at the 6-position enhances bromination at the 3-position via resonance stabilization.

  • Lewis Acid Catalysis: FeCl₃ or AlCl₃ improves electrophilic substitution efficiency.

Typical Conditions

  • Reagent: NBS (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or acetonitrile

  • Catalyst: FeCl₃ (0.1 equiv)

  • Yield: 40–55%

Table 2: Bromination of Imidazo[1,2-B]Pyridazine Derivatives

SubstrateBrominating AgentCatalystSolventYield (%)
Imidazo[1,2-b]pyridazineNBSFeCl₃DCM48
6-Methyl derivativeBr₂NoneAcCN52

Challenges

  • Competing bromination at the 2- or 5-positions.

  • Low yields due to over-bromination or decomposition.

Sonogashira Coupling Followed by Cyclization

A patent-pending method (CN104496995A) describes a multi-step synthesis starting from 3-bromoimidazo[1,2-b]pyridazine as a precursor for Sonogashira coupling . While the patent focuses on downstream applications, reverse-engineering suggests the bromo compound is synthesized via:

  • Sonogashira Coupling: 3-Bromoimidazo[1,2-b]pyridazine reacts with terminal alkynes (e.g., 2-methyl-3-butyne-2-ol) under palladium catalysis.

  • Cyclization: Alkaline treatment (e.g., NaOH in toluene) eliminates protecting groups, regenerating the bromo intermediate .

Critical Steps

  • Catalyst System: Pd(PPh₃)₄/CuI in DMF or THF.

  • Base: NaOH or KOH for deprotection.

Yield: 58–70% after purification .

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Cyclocondensation60–85HighExcellentModerate
Direct Bromination40–55LowLimitedLow
Sonogashira/Cyclization58–70HighGoodHigh

Key Insights

  • Cyclocondensation is preferred for large-scale synthesis due to reliability.

  • Direct bromination is less viable without directing groups.

Industrial and Environmental Considerations

  • Solvent Recycling: Toluene and DMF are recoverable via distillation, reducing waste .

  • Catalyst Recovery: Pd-based catalysts in Sonogashira reactions require costly recycling protocols.

  • Byproduct Management: HBr neutralization (e.g., with NaOH) is critical for safety .

Analyse Des Réactions Chimiques

3-Bromoimidazo[1,2-B]pyridazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different functional groups.

Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromoimidazo[1,2-b]pyridazine has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific kinases, which are critical in various signaling pathways involved in cancer and inflammation.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the TAK1 kinase. TAK1 is implicated in several inflammatory and cancerous processes. The introduction of substituents on the imidazo[1,2-b]pyridazine scaffold has been shown to enhance binding affinity and selectivity towards the kinase, making it a promising lead for drug development .

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound serves as a key building block for synthesizing various bioactive compounds. Researchers have successfully utilized it to create derivatives that exhibit enhanced pharmacological properties, including improved potency and metabolic stability. Modifications such as adding phenyl or pyridine rings have been explored to optimize these characteristics .

Material Science

The unique electronic properties of this compound have led to its application in material science, particularly in organic electronics.

Electron-Transporting Materials

Research has demonstrated that imidazo[1,2-b]pyridazine derivatives can function effectively as electron-transporting units in bipolar materials for organic light-emitting diodes (OLEDs). The structural properties of these compounds allow them to facilitate charge transport, which is crucial for the efficiency of OLED devices .

Case Study: TAK1 Inhibition

A recent study focused on the synthesis of 6-substituted morpholine or piperazine derivatives of imidazo[1,2-b]pyridazines showed promising results in inhibiting TAK1 activity. The research provided insights into how specific structural modifications could enhance interaction with the ATP-binding site of the kinase, leading to effective inhibition .

Synthesis of New Derivatives

Another study detailed the synthesis of various 3-substituted imidazo[1,2-b]pyridazines and their biological evaluations. The findings indicated that certain derivatives exhibited significant anti-cancer activity, highlighting the versatility of this compound as a precursor for developing novel therapeutic agents .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryKinase Inhibition (TAK1)Enhances binding affinity with structural modifications
Synthesis of Bioactive CompoundsImproved potency and stability through derivatization
Material ScienceElectron-Transporting MaterialsEffective in OLEDs due to charge transport capabilities

Mécanisme D'action

The mechanism of action of 3-Bromoimidazo[1,2-B]pyridazine, particularly in its role as an intermediate in Ponatinib synthesis, involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Isomeric Imidazopyridazines

Imidazo[1,2-b]pyridazine differs from its isomers, imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine , in nitrogen atom positioning (Fig. 1). These isomers lack the shared nitrogen atom between the two rings, leading to distinct electronic and steric properties:

Property Imidazo[1,2-b]pyridazine Imidazo[4,5-c]pyridazine Imidazo[4,5-d]pyridazine
Nitrogen arrangement Shared N atom Non-shared N atoms Non-shared N atoms
Synthetic accessibility High (established routes) Low (underdeveloped) Low (underdeveloped)
Pharmacological studies Extensive Limited Limited

The shared nitrogen in imidazo[1,2-b]pyridazine enhances π-electron delocalization, improving reactivity in cross-coupling reactions compared to isomers .

Substituted Derivatives of Imidazo[1,2-b]pyridazine

Bromine vs. Chlorine Substitution :

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS: 13526-66-4) exhibits higher electrophilicity at position 3 due to bromine’s stronger electron-withdrawing effect compared to chlorine. This makes it more reactive in Suzuki-Miyaura couplings .
  • 6-Chloroimidazo[1,2-b]pyridazine derivatives (e.g., LP-922761) have been explored for neuropathic pain but face challenges in oral bioavailability .

Amino-Substituted Derivatives: Substitution at position 6 with amines significantly modulates biological activity. Examples include:

Compound Substituent Yield (%) Key Applications
6-N-(Benzylamino)-3-bromo derivative Benzylamino 98 Kinase inhibitor intermediates
6-N-(Thiophen-2-yl)methyl derivative Thiophene-methyl 92 Anthelmintic agents
6-Pyrrolidin-1-yl derivative Pyrrolidine 81 FLT3-ITD kinase inhibition

These derivatives demonstrate that bromine at position 3 stabilizes the scaffold while allowing diverse functionalization at position 6 for targeted activity .

Comparison with Other Brominated Heterocycles

3-Bromoimidazo[1,2-a]pyridine (CAS: 56051-32-2) lacks the pyridazine ring, reducing its hydrogen-bonding capacity and metabolic stability compared to 3-bromoimidazo[1,2-b]pyridazine .

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (CAS: 1260817-66-0) incorporates a trifluoromethyl group, enhancing lipophilicity and blood-brain barrier penetration, which is advantageous for CNS-targeted drugs .

Kinase Inhibition

  • FLT3-ITD Kinase : Bromine at position 3 in imidazo[1,2-b]pyridazine derivatives enhances binding affinity to FLT3-ITD, a target in acute myeloid leukemia .
  • IKKβ Inhibition : Optimization at positions 3 and 6 improves selectivity for IKKβ over other kinases, with bromine contributing to hydrophobic interactions .

Anthelmintic Activity

2-Phenylimidazo[1,2-b]pyridazine derivatives exhibit LD₉₉ values of 30 nM against Haemonchus contortus, comparable to ivermectin. Bromine substitution at position 3 may enhance stability in parasitic environments .

Activité Biologique

3-Bromoimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine scaffold. This structural feature is crucial for its biological activity, influencing its interactions with target proteins and enzymes.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor . It has been shown to inhibit various kinases involved in critical signaling pathways associated with cancer and inflammatory diseases. For instance:

  • Inhibition of TAK1 Kinase : Studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine effectively inhibit TAK1 kinase, which plays a vital role in mediating inflammatory responses and tumor progression. Compounds derived from this scaffold exhibited IC50 values indicating strong inhibitory effects (e.g., over 50% inhibition at certain concentrations) .
  • Selectivity for DYRKs and CLKs : Some studies report selective inhibition of dual-specificity tyrosine-regulated kinases (DYRKs) and cyclin-dependent kinases (CLKs) with IC50 values less than 100 nM, highlighting the potential for targeted therapeutic applications .

Biological Activities

The biological activities of this compound extend beyond kinase inhibition:

  • Anticancer Activity : Various studies have reported that compounds based on this scaffold exhibit cytotoxic effects against multiple cancer cell lines. For example:
    • PC-3 and LNCaP Cells : One study indicated significant cytotoxicity against human prostate cancer cells with IC50 values ranging from 4.86 µM to 69.4 µM .
    • Multidrug Resistance : Certain derivatives have shown potential in overcoming P-glycoprotein-mediated drug resistance in cancer therapy .
  • Antimicrobial and Antiparasitic Properties : Research has also explored the efficacy of imidazo[1,2-b]pyridazines against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at different positions on the imidazo[1,2-b]pyridazine core can significantly affect its biological activity:

PositionModificationEffect on Activity
1MethylationIncreased potency against TAK1
3BrominationEnhanced selectivity for DYRKs
6Alkyl groupsVaried effects on kinase inhibition

These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing off-target effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit TAK1 in vitro and showed promising results with over 70% inhibition at low micromolar concentrations.
  • Case Study 2 : Another study focused on a series of compounds derived from the imidazo[1,2-b]pyridazine scaffold that demonstrated selective cytotoxicity against resistant cancer cell lines while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromoimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is often employed: (1) Bromination at the C3 position of imidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. (2) Subsequent functionalization via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example, Pd-catalyzed coupling of 2-bromo-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine with phenylboronic acid achieved 86% yield using DMA as solvent and K₂CO₃ as base .
  • Key Variables : Solvent polarity (DMA vs. pentan-1-ol), catalyst loading (Pd(OAc)₂), and temperature (80–120°C) critically affect regioselectivity and yield .

Q. How is ¹H/¹³C NMR spectroscopy utilized to confirm the structure of this compound derivatives?

  • Methodology : Characteristic downfield shifts for protons adjacent to bromine (C3 position) are observed. For example, in 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine, the aromatic proton at C7 resonates at δ 8.18 ppm (s, 1H), while coupling with the bromophenyl group splits signals into multiplets (δ 8.28–8.23 ppm) . ¹³C NMR typically shows C-Br coupling (~40–50 Hz) at ~120 ppm .
  • Validation : Compare spectral data with literature values (e.g., J = 9.4 Hz for H-C6 in 6-chloro derivatives) .

Q. Why is bromine introduced at the C3 position in imidazo[1,2-b]pyridazine scaffolds?

  • Rationale : Bromine acts as a directing group for cross-coupling reactions (e.g., Suzuki, Sonogashira) and enhances electrophilicity at adjacent positions. Its steric and electronic effects facilitate regioselective functionalization, critical for building pharmacophores .

Advanced Research Questions

Q. How can synthetic challenges in direct C-H functionalization of this compound be addressed?

  • Challenge : Direct arylation at C2 often fails due to steric hindrance from the bromine atom.
  • Solution : A two-step strategy: (1) Introduce a bromine at C2 via Pd-catalyzed bromination. (2) Perform Suzuki coupling with aryl boronic acids. This approach achieved 89% yield for 2,3-diarylated derivatives .
  • Optimization : Use Ba(OH)₂ as base in NMP/H₂O solvent to stabilize intermediates and reduce side reactions .

Q. What strategies improve regioselectivity in C-6 amination of this compound?

  • Methodology : Microwave-assisted amination with primary/secondary amines in DMA at 150°C for 30 minutes. For example, coupling with morpholine derivatives achieved >90% regioselectivity at C6 due to electron-withdrawing effects of bromine at C3 .
  • Analysis : Monitor reaction progress via LC-MS and confirm regiochemistry using NOE NMR experiments to distinguish C6 vs. C2 substitution .

Q. How do structural modifications of this compound impact biological activity in kinase inhibitors?

  • Case Study : Replacement of bromine with alkynyl groups (e.g., ethynyl) in BCR-ABL inhibitors (e.g., AP24534) improved binding to the T315I mutant by avoiding steric clashes with the Ile315 side chain. IC₅₀ values dropped from >1,000 nM (wild-type) to 0.7 nM .
  • SAR Insights : Bromine’s electronegativity enhances π-stacking with kinase hinge regions, while its size allows modular derivatization for optimizing pharmacokinetics .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound derivatives?

  • Approach : (1) Reproduce reactions using identical conditions (solvent, catalyst, temperature). (2) Use HPLC to quantify purity and side products. (3) Perform X-ray crystallography to confirm regiochemistry (e.g., distinguishing C3 vs. C2 bromination) .
  • Example : Discrepancies in yields for Pd-catalyzed arylations were resolved by optimizing solvent (DMA vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) .

Propriétés

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVHOFAWISYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512053
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-73-5
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Bromine (0.649 mL, 12.6 mmol) was added dropwise to a stirred mixture of Imidazo[1,2-b]pyridazine (1.0 g, 8.39 mmol) in acetic acid (42 ml) and the mixture was stirred at room temperature for 1 h. The mixture was neutralized with 1 N sodium hydroxide (100 mL) and solid sodium hydroxide, poured into ethyl acetate and sodium bicarbonate solution, and extracted with ethyl acetate (3×200 mL). The combined organics were washed with brine, dried (MgSO4), and concentrated to afford the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 8.66 (d, 1H); 8.17 (d, 1H); 7.93 (s, 1H); 7.31 (dd, 1H). LRMS (APCI) calc'd for (C6H5BrN3) [M+H]+, 198.0. found 198.0.
Quantity
0.649 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3-Hydroxycotinine tbdms
cis-3-Hydroxycotinine tbdms
3-Bromoimidazo[1,2-B]pyridazine
cis-3-Hydroxycotinine tbdms
cis-3-Hydroxycotinine tbdms
3-Bromoimidazo[1,2-B]pyridazine
cis-3-Hydroxycotinine tbdms
3-Bromoimidazo[1,2-B]pyridazine
cis-3-Hydroxycotinine tbdms
3-Bromoimidazo[1,2-B]pyridazine
cis-3-Hydroxycotinine tbdms
3-Bromoimidazo[1,2-B]pyridazine
cis-3-Hydroxycotinine tbdms
3-Bromoimidazo[1,2-B]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.